molecular formula C18H29N5O5S B2812856 methyl 3-ethyl-5-((4-(2-oxo-2-(piperidin-1-yl)ethyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1324012-38-5

methyl 3-ethyl-5-((4-(2-oxo-2-(piperidin-1-yl)ethyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Numéro de catalogue: B2812856
Numéro CAS: 1324012-38-5
Poids moléculaire: 427.52
Clé InChI: RPWPEONEHFWLCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 3-ethyl-5-((4-(2-oxo-2-(piperidin-1-yl)ethyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound with a complex substitution pattern. Its structure integrates a pyrazole core modified with a 3-ethyl group, a methyl ester at position 4, and a sulfonyl-linked piperazine-piperidinyl moiety at position 3.

Propriétés

IUPAC Name

methyl 5-ethyl-3-[4-(2-oxo-2-piperidin-1-ylethyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O5S/c1-3-14-16(18(25)28-2)17(20-19-14)29(26,27)23-11-9-21(10-12-23)13-15(24)22-7-5-4-6-8-22/h3-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWPEONEHFWLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)CC(=O)N3CCCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

(a) 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile ()

  • Key Differences: Replaces the methyl ester (position 4) with a cyano group. Lacks the sulfonyl-piperazine extension at position 4. Features a 3-oxo group instead of a 3-ethyl substituent.
  • Implications: The cyano group may enhance electrophilicity, while the absence of the sulfonyl-piperazine moiety likely reduces solubility and target affinity compared to the target compound .

(b) Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate ()

  • Key Differences :
    • Substitutes the 3-ethyl group with a 4-chlorophenyl ring.
    • Replaces the sulfonyl-piperazine group with a phenylethyl ketone.

Piperazine and Piperidine-Containing Analogs

(a) 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime ()

  • Key Differences :
    • Uses a sulfanyl-linked chlorophenyl group instead of a sulfonyl-piperazine.
    • Incorporates a trifluoromethyl group at position 3.
  • Implications : The trifluoromethyl group could enhance metabolic stability, while the sulfanyl linkage may reduce hydrogen-bonding capacity compared to the sulfonyl group in the target compound .

(b) Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate ()

  • Key Differences :
    • Lacks the sulfonyl-piperazine chain.
    • Features a piperidine ring directly linked to the pyrazole via a methyl group.
  • Implications : Simplified structure may improve synthetic accessibility but reduce binding versatility in multi-target applications .

Structure-Activity Relationship (SAR) Analysis

Structural Feature Biological Impact Example Compounds
Sulfonyl-piperazine group Enhances solubility and potential for hydrogen bonding with enzymatic active sites. Target compound
3-Ethyl substituent Balances lipophilicity and steric bulk, possibly optimizing target engagement. Target compound
Methyl ester at C4 May serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid metabolite. Ethyl ester analog
Piperidinyl group Contributes to receptor binding via hydrophobic interactions or cation-π stacking. Piperidine-containing analogs

Pharmacological and Industrial Potential

While direct data for the target compound are unavailable, inferences from analogs suggest:

  • Kinase Inhibition : Pyrazole-piperazine hybrids are explored in kinase inhibitors (e.g., c-Met, VEGFR2) due to their ATP-binding site compatibility .
  • Antimicrobial Activity : Sulfonyl-linked piperazines exhibit activity against Gram-positive bacteria and fungi .
  • Metabolic Stability : The methyl ester may prolong half-life compared to ethyl esters or carboxylic acids .

Q & A

Q. What are the standard synthetic routes for this compound, and what challenges arise during multi-step synthesis?

The compound’s synthesis typically involves a multi-step approach, starting with the pyrazole core formation via cyclization of hydrazine derivatives and carbonyl compounds. Subsequent sulfonation and piperazine/piperidine functionalization require careful control of reaction conditions (e.g., temperature, solvent polarity). Challenges include low yields in sulfonation steps and purification of intermediates with polar functional groups. Pd-catalyzed cross-coupling (as seen in analogous pyrazole-5-carboxylate syntheses) can optimize aryl substitutions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR : To confirm regiochemistry of the pyrazole ring and sulfonyl-piperazine linkage.
  • IR : For identifying carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns, especially for sulfonamide cleavage.
  • HPLC-PDA : To assess purity, particularly for detecting byproducts from incomplete sulfonation .

Q. How can crystallographic data be obtained and refined for structural validation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve complex structures with sulfonyl and piperazine moieties. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Twinning or disorder in the piperidine ring may require iterative refinement cycles .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity and target interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with kinase or GPCR targets, leveraging the piperazine-sulfonyl group’s flexibility. Quantitative Structure-Activity Relationship (QSAR) models, trained on analogs like pyrazolopyrimidines, may predict potency against specific enzymes (e.g., phosphodiesterases) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). Meta-analysis of SAR studies on pyrazole-sulfonamide analogs can identify critical substituents (e.g., ethyl vs. methyl groups at position 3). Orthogonal assays (e.g., enzymatic vs. cell-based) validate target specificity .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

DoE (e.g., factorial designs) identifies critical variables (e.g., catalyst loading, solvent ratio) in Pd-mediated coupling steps. For example, a Central Composite Design optimizes yield and minimizes byproducts in arylations. Flow chemistry systems (as applied to diazomethane syntheses) enhance reproducibility for hazardous intermediates .

Q. What are the challenges in assessing metabolic stability, and how can they be addressed?

The compound’s ester group is prone to hydrolysis. In vitro assays (e.g., liver microsomes) quantify metabolic rates. LC-MS/MS monitors degradation products. Prodrug strategies (e.g., replacing the methyl ester with a tert-butyl group) may improve stability, guided by analogs with modified carboxylate moieties .

Methodological Considerations

  • Crystallographic Disorder : For piperidine/piperazine rings, use restraints (ISOR, DELU) in SHELXL to model torsional flexibility .
  • Synthetic Byproducts : Employ preparative TLC or column chromatography with gradient elution (hexane:EtOAc → CH₂Cl₂:MeOH) for polar impurities .
  • Biological Assays : Include positive controls (e.g., kinase inhibitors for enzymatic assays) and validate via IC₅₀ comparisons with literature analogs .

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